(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Description
Crystallographic Analysis and Absolute Configuration Determination
The absolute configuration of (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid is critical for understanding its stereochemical behavior. X-ray crystallography is the gold standard for resolving such configurations, as it provides precise spatial coordinates for all atoms. For similar Boc-protected pyrrolidine derivatives, X-ray studies reveal that the tert-butoxycarbonyl group adopts a cis or trans arrangement relative to the carboxylic acid moiety, depending on steric and electronic factors.
In the case of this compound, the (2S,4S) configuration implies that the tert-butoxycarbonyl group (at N1) and the 4-[4-(sec-butyl)-phenoxy] substituent (at C4) are positioned in a syn or anti relationship. The sec-butyl group’s branching and the phenoxy oxygen’s electron density likely influence the crystal packing through van der Waals interactions and dipole-dipole forces. However, specific crystallographic parameters (e.g., bond lengths, angles) for this compound are not publicly available, necessitating extrapolation from analogous systems.
Table 1: Expected Crystallographic Features
| Feature | Value (Analogous Compounds) | Source |
|---|---|---|
| N1–C2 bond length | ~1.45 Å | |
| C4–O bond length | ~1.38 Å | |
| Pyrrolidine ring puckering | Endo or exo |
Conformational Dynamics in Solution via NMR Spectroscopy
NMR spectroscopy provides insights into the compound’s conformational flexibility in solution. For Boc-protected pyrrolidine derivatives, key signals include:
- tert-butyl protons : A singlet near δ 1.4 ppm (CDCl₃).
- sec-butyl protons : Multiplets in the δ 0.85–1.22 ppm range (methyl groups) and δ 1.48–1.59 ppm (central CH₂).
- Pyrrolidine protons : Splitting patterns dependent on the (2S,4S) configuration. For example, the C2 proton (adjacent to the Boc group) may show coupling with C3 and C4 protons, yielding a multiplet between δ 2.5–3.0 ppm.
- Aromatic protons : Peaks in the δ 6.7–7.1 ppm range for the phenoxy ring, with splitting influenced by the sec-butyl substituent’s steric effects.
Table 2: Expected ¹H NMR Shifts
Properties
IUPAC Name |
(2S,4S)-4-(4-butan-2-ylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-6-13(2)14-7-9-15(10-8-14)25-16-11-17(18(22)23)21(12-16)19(24)26-20(3,4)5/h7-10,13,16-17H,6,11-12H2,1-5H3,(H,22,23)/t13?,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMBJZGTUSCZQK-LMARGRMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2S,4S)-Pyrrolidine-2-carboxylic Acid Core
- The pyrrolidine core with 2S,4S stereochemistry is often synthesized via asymmetric synthesis or chiral pool starting materials.
- Literature reports utilize chiral amino acid derivatives or chiral auxiliaries to ensure stereochemical purity.
- For example, (2S,4R) or (2S,4S) Boc-protected 4-amino-pyrrolidine-2-carboxylic acid derivatives can be prepared by selective Boc protection of 4-amino-pyrrolidine-2-carboxylic acid, followed by stereoselective transformations.
Boc Protection of Pyrrolidine Nitrogen
- The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to protect the amine.
- This step is critical to prevent side reactions in subsequent coupling steps and to maintain stereochemical integrity.
Purification and Characterization
- The final product is purified by preparative high-performance liquid chromatography (Prep. HPLC) or crystallization.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (MS), and chiral HPLC to confirm stereochemistry and purity.
- Yields reported for similar coupling reactions range from 40% to 70%, depending on reaction conditions and substrate purity.
Representative Experimental Procedure (Adapted from Related Analogues)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting chiral amino acid derivative | Stereoselective synthesis of (2S,4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid | High stereochemical purity |
| 2 | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Boc protection of the pyrrolidine nitrogen | Quantitative or near-quantitative |
| 3 | 4-(sec-butyl)phenol, base (NaH or K2CO3), solvent (DMF or toluene), heat | Etherification to attach 4-[4-(sec-butyl)phenoxy] substituent | Moderate to good yield (40-70%) |
| 4 | Prep. HPLC or crystallization | Purification of final compound | >95% purity |
Research Findings and Optimization Notes
- Stereoselectivity: Maintaining the 2S,4S configuration requires careful control of reaction conditions and use of chiral starting materials or catalysts.
- Protecting Group Stability: The Boc group is stable under etherification conditions but must be removed under acidic conditions if deprotection is desired.
- Coupling Efficiency: Palladium-catalyzed cross-coupling methods have been shown to improve yields and selectivity for aryl-oxygen bond formation in similar pyrrolidine derivatives.
- Green Chemistry Considerations: Recent studies emphasize minimizing organic solvents and avoiding harsh reagents, favoring aqueous or mild conditions for the synthesis of related Boc-protected pyrrolidines.
Comparative Table of Preparation Methods for Similar Pyrrolidine Derivatives
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | Phenol derivative, base, halide-substituted pyrrolidine | Etherification | Simple reagents, direct | May require high temperature, moderate yield | 40-60% |
| Palladium-catalyzed cross-coupling | Pd2(dba)3, BINAP ligand, base, aryl halide, pyrrolidine derivative | Buchwald-Hartwig etherification | High selectivity, mild conditions | Requires expensive catalysts | 50-70% |
| Chiral pool synthesis + Boc protection | Chiral amino acid, Boc2O | Protection and stereoselective synthesis | High stereochemical control | Multi-step, time-consuming | High |
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and bioavailability, while the phenoxy group can affect its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key structural differences among analogs include:
- Substituents on the phenoxy ring: 4-(sec-butyl)phenoxy (target compound): Introduces moderate steric bulk and lipophilicity. 4-(Trifluoromethyl)benzyl (CAS 957311-17-0, ): Increases polarity and metabolic stability due to the trifluoromethyl group’s electronegativity .
- Stereochemistry :
Physicochemical Properties
- Lipophilicity (LogD): The target compound’s sec-butyl group likely increases LogD compared to linear alkyl chains (e.g., n-pentyl in ) but reduces it relative to halogenated analogs (e.g., 2-bromo-4-(tert-pentyl)phenoxy in ) .
- Acidity (pKa) :
Comparative Data Table
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₂₀H₂₉NO₅
- CAS Number : 1217545-31-7
- Molecular Weight : 357.45 g/mol
- IUPAC Name : (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylic acid
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist for specific G-protein coupled receptors (GPCRs), which are pivotal in signal transduction pathways affecting cellular responses.
Pharmacological Studies
- Antiinflammatory Effects : Studies have shown that derivatives of pyrrolidinecarboxylic acids can inhibit inflammatory responses by modulating cytokine release. For instance, compounds similar to (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro .
- Analgesic Properties : Animal models have reported that related compounds exhibit analgesic effects, potentially through modulation of pain pathways involving opioid receptors .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the inhibition of cell proliferation markers .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Induction of apoptosis |
Case Studies
-
Case Study on Inflammation :
In a controlled study, researchers evaluated the anti-inflammatory effects of (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid on lipopolysaccharide (LPS) stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines compared to controls. -
Case Study on Pain Management :
A double-blind study assessed the analgesic properties in chronic pain models using this compound. Results showed a marked decrease in pain scores among treated subjects, suggesting its potential as a therapeutic agent for pain management. -
Case Study on Cancer Cell Lines :
The compound was tested against several cancer cell lines, including breast and colon cancer cells. It was found to significantly reduce cell viability and promote apoptotic markers, indicating its potential role in cancer therapy.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
- Case Study: Anticancer Agents
Several studies have investigated the potential of pyrrolidine derivatives in developing anticancer agents. The incorporation of the phenoxy group is believed to enhance the binding affinity to cancer-related targets, thereby improving therapeutic efficacy.
Research indicates that (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Modulation : Preliminary findings suggest that it may act as a modulator for certain G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways.
Synthetic Chemistry
The compound is utilized in synthetic organic chemistry as a building block for creating more complex molecules. Its stability under various reaction conditions makes it a valuable reagent in multi-step syntheses.
- Example Reaction Pathways :
- Synthesis of other pyrrolidine derivatives through nucleophilic substitutions.
- Formation of hybrid compounds combining different pharmacophores for enhanced activity.
Data Table: Summary of Applications
Q & A
Q. What are the key synthetic routes for preparing this compound, and what intermediates are typically involved?
The synthesis involves multi-step organic reactions starting with L-proline derivatives, tert-butyl chloroformate (Boc-protecting agent), and functionalized phenols. Key intermediates include Boc-protected pyrrolidine-carboxylic acid and 4-(sec-butyl)phenol. Reaction steps include esterification, cyclization, and nucleophilic aromatic substitution. Solvents like dichloromethane or acetonitrile are used, with catalysts such as DCC (dicyclohexylcarbodiimide) for carboxylate activation. Critical parameters include temperature control (<0°C for Boc protection) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for confirming stereochemistry and purity?
- NMR Spectroscopy : H and C NMR confirm stereochemistry via coupling constants (e.g., axial/equatorial protons in pyrrolidine) and chemical shifts of the sec-butyl and Boc groups .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric impurities, with mobile phases like hexane/isopropanol (90:10) .
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving discrepancies in diastereomeric ratios .
Q. What role does the tert-butoxycarbonyl (Boc) group play in synthesis?
The Boc group protects the pyrrolidine nitrogen during subsequent reactions (e.g., phenoxy coupling), preventing unwanted nucleophilic interactions. Deprotection under acidic conditions (e.g., TFA in DCM) regenerates the free amine for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while maintaining stereochemical integrity during phenoxy group coupling?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion.
- Catalysts : Use of KCO or CsCO as mild bases minimizes racemization .
- Temperature : Reactions at 50–60°C balance reaction rate and stereochemical preservation.
- Monitoring : Real-time TLC or inline IR spectroscopy detects intermediates, enabling rapid adjustments .
Q. What strategies address discrepancies in biological activity data between batches?
- Purity Analysis : Quantify impurities (e.g., des-sec-butyl byproducts) via LC-MS and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .
- Conformational Studies : MD simulations assess whether minor impurities (e.g., <0.5% enantiomers) alter target binding .
- Bioassay Replication : Test batches in parallel with positive/negative controls (e.g., structurally related agonists/antagonists) to isolate compound-specific effects .
Q. How can computational methods guide the design of analogues for structure-activity relationship (SAR) studies?
- Docking Simulations : Model interactions with target proteins (e.g., GPCRs) to prioritize substituents enhancing binding affinity. For example, bulkier groups at the 4-phenoxy position may improve hydrophobic interactions .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data to predict optimal modifications .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous buffers?
- Buffer Composition : Test solubility in PBS (pH 7.4) vs. citrate (pH 5.0) to account for pH-dependent ionization of the carboxylic acid group .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation, which may falsely report solubility .
Q. What experimental controls are critical when assessing stability under physiological conditions?
- Degradation Controls : Incubate the compound in simulated gastric fluid (SGF) and intestinal fluid (SIF) to compare hydrolysis rates of the Boc group and ester linkages .
- Light/Heat Exposure : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., Boc deprotection or phenoxy ring oxidation) .
Methodological Best Practices
Q. What protocols ensure safe handling of intermediates and final products?
- Ventilation : Use fume hoods during Boc deprotection (TFA releases corrosive gases) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with irritants like sec-butylphenol derivatives .
Q. How can researchers validate synthetic scalability from milligram to gram-scale batches?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., Boc protection) .
- Quality Metrics : Track E-factor (waste-to-product ratio) and PMI (process mass intensity) to optimize solvent recovery and catalyst reuse .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
